1,3,4-Thiadiazole-2,5-dicarbaldehyde
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Overview
Description
1,3,4-Thiadiazole-2,5-dicarbaldehyde: is an organic compound with the molecular formula C4H2N2O2S . It is a heterocyclic compound containing a thiadiazole ring with two aldehyde groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with glyoxal under acidic conditions. The reaction typically proceeds as follows:
Reactants: Thiosemicarbazide and glyoxal
Conditions: Acidic medium, typically hydrochloric acid
Industrial Production Methods: Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, would be necessary for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Thiadiazole-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products:
Oxidation: 1,3,4-Thiadiazole-2,5-dicarboxylic acid
Reduction: 1,3,4-Thiadiazole-2,5-dimethanol
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,3,4-Thiadiazole-2,5-dicarbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiadiazoles, which have applications in materials science and catalysis .
Biology and Medicine: This compound and its derivatives have shown potential as antimicrobial and anticancer agents. Studies have demonstrated their ability to inhibit the growth of various bacterial strains and cancer cell lines. The presence of the thiadiazole ring is crucial for their biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. These materials have applications in electronics and photonics .
Mechanism of Action
The biological activity of 1,3,4-thiadiazole-2,5-dicarbaldehyde is attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with key amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. For example, its antimicrobial activity is linked to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
1,3,4-Thiadiazole: The parent compound without the aldehyde groups.
1,3,4-Thiadiazole-2,5-dicarboxylic acid: The oxidized form of 1,3,4-thiadiazole-2,5-dicarbaldehyde.
1,3,4-Thiadiazole-2,5-dimethanol: The reduced form of this compound
Uniqueness: this compound is unique due to the presence of two reactive aldehyde groups, which allow for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications .
Properties
CAS No. |
859506-70-0 |
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Molecular Formula |
C4H2N2O2S |
Molecular Weight |
142.14 g/mol |
IUPAC Name |
1,3,4-thiadiazole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C4H2N2O2S/c7-1-3-5-6-4(2-8)9-3/h1-2H |
InChI Key |
FZDABVOWUXHHND-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NN=C(S1)C=O |
Origin of Product |
United States |
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